molecular formula C19H28N2O B11950315 1,1-Dicyclohexyl-3-phenylurea CAS No. 5765-54-8

1,1-Dicyclohexyl-3-phenylurea

Cat. No.: B11950315
CAS No.: 5765-54-8
M. Wt: 300.4 g/mol
InChI Key: OSESYOACFFMCTM-UHFFFAOYSA-N
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Description

1,1-Dicyclohexyl-3-phenylurea is an organic compound with the molecular formula C19H28N2O It is a derivative of urea, characterized by the presence of two cyclohexyl groups and one phenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclohexyl-3-phenylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of cyclohexylamine with phenyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene as a reagent. The reaction of cyclohexylamine with phosgene generates the corresponding isocyanate intermediate, which then reacts with phenylamine to form the final product. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclohexyl-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dicyclohexyl-3-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexyl-3-phenylurea involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various physiological effects, including vasodilation and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dicyclohexyl-3-phenylurea is unique due to the presence of two bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

5765-54-8

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-dicyclohexyl-3-phenylurea

InChI

InChI=1S/C19H28N2O/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22)

InChI Key

OSESYOACFFMCTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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